methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[3,4-c]pyridine core, a thiazole ring, and a methyl ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine and 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid. The key steps in the synthesis may involve:
Formation of the amide bond: This can be achieved by reacting the carboxylic acid with an amine derivative under dehydrating conditions.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst.
Cyclization: The formation of the pyrrolo[3,4-c]pyridine core can be accomplished through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties may be explored for use in developing new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-indole
Uniqueness
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate stands out due to its combination of a pyrrolo[3,4-c]pyridine core and a thiazole ring, which imparts unique chemical and biological properties. This structural uniqueness may result in distinct reactivity and interactions compared to similar compounds, making it a valuable subject for further research.
Biological Activity
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435996-42-1) is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article focuses on its biological activities, including antidiabetic, antimycobacterial, antiviral, and anticancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 402.4 g/mol
1. Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antidiabetic properties. For instance, studies have shown that certain compounds can enhance insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations (0.3–100 µM) . The presence of specific substituents in the pyrrolo[3,4-c]pyridine structure appears to influence this activity positively.
2. Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that some compounds exhibited a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong antimycobacterial activity . This suggests potential for developing new treatments against tuberculosis.
3. Antiviral Activity
The antiviral properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. Compounds in this class have shown activity against various viral strains, although specific data on the compound may be limited. The mechanism often involves interference with viral replication processes.
4. Anticancer Activity
The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines. Notably, some derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-12(23)5-7-22-15(24)10-4-6-19-8-11(10)16(22)25/h4,6,8-9H,5,7H2,1-3H3,(H,20,21,23) |
InChI Key |
MUAZKPFVIFZYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C(=O)OC |
Origin of Product |
United States |
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